molecular formula C26H23NO5S B11533301 2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate

2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate

Cat. No.: B11533301
M. Wt: 461.5 g/mol
InChI Key: RJGQFSGGAHXLAT-XLNRJJMWSA-N
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Description

2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of oxazole and benzenesulfonate groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE typically involves a multi-step process:

    Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate α-haloketone with an amide under acidic or basic conditions.

    Introduction of the TERT-BUTYLPHENYL Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Benzenesulfonate Group: The final step involves the sulfonation of the phenyl ring using sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base to form the benzenesulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The benzenesulfonate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new sulfonamide or sulfonate ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Reduced oxazole compounds with hydrogenated structures.

    Substitution: Sulfonamide or sulfonate ester derivatives with varied functional groups.

Scientific Research Applications

2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE
  • 2-{[(4Z)-2-(4-ETHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE

Uniqueness

The uniqueness of 2-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZENESULFONATE lies in its tert-butylphenyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H23NO5S

Molecular Weight

461.5 g/mol

IUPAC Name

[2-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C26H23NO5S/c1-26(2,3)20-15-13-18(14-16-20)24-27-22(25(28)31-24)17-19-9-7-8-12-23(19)32-33(29,30)21-10-5-4-6-11-21/h4-17H,1-3H3/b22-17-

InChI Key

RJGQFSGGAHXLAT-XLNRJJMWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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